molecular formula C13H16O5 B143390 Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate CAS No. 125732-13-0

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B143390
CAS No.: 125732-13-0
M. Wt: 252.26 g/mol
InChI Key: BRLFOVUCDCNWOK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymorphism Characterization

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate's polymorphic forms have been extensively studied. For instance, two polymorphic forms of a related compound were characterized using various spectroscopic and diffractometric techniques. Challenges in their analytical and physical characterization were noted due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods were employed for structural analysis (Vogt et al., 2013).

Synthetic Routes and Chemical Transformations

Research has been conducted on the oxidative dehydrobromination of certain derivatives, providing a synthetic route to quinoxalyl aryl ketones. This process involved the conversion of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones into 3-aroylquinoxalin-2(1H)-ones with high yield (Gorbunova & Mamedov, 2006).

Another study developed a synthesis approach for substituted derivatives based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013).

Enzymatic Reduction

The enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols using fungi like Rhizopus arrhizus and other Rhizopus species was studied. This provided insights into the potential of microbial reduction in the production of specific alcohol derivatives (Salvi & Chattopadhyay, 2006).

Catalytic Transesterification

A study highlighted the use of zinc(II) oxide as an efficient catalyst for the selective transesterification of β-ketoesters. This process emphasized the reaction of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate with different alcohols, leading to good to excellent yields (Pericas et al., 2008).

Electrochemical Reduction

The electrochemical reduction of a related bromo-propargyloxy ester was studied at vitreous carbon cathodes. This study offered insights into the mechanistic aspects of the electrochemical processes involved in the reduction and transformation of such compounds (Esteves et al., 2003).

Properties

IUPAC Name

ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLFOVUCDCNWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610431
Record name Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125732-13-0
Record name Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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